physical properties of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid
physical properties of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid
An In-depth Technical Guide to the Physical Properties of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the anticipated . As this compound is not widely cataloged, this guide establishes a predictive framework based on its chemical structure and data from close structural analogs. It is designed to be a foundational resource for researchers synthesizing or working with this molecule, offering insights into its expected characteristics and detailed methodologies for empirical validation.
Chemical Identity and Structural Analogs
The subject of this guide is 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, a gamma-keto acid. Its core structure consists of a pentanoic acid chain with a ketone at the 5-position, a methyl group at the 3-position, and a 3,4-dimethylphenyl substituent attached to the carbonyl carbon.
A definitive CAS Number for this specific compound is not publicly available, suggesting it is not a commonly stocked research chemical. Therefore, to project its physical properties, we will reference data from structurally similar compounds. The primary analogs used for comparison are 5-(3,5-Dimethylphenyl)-5-oxovaleric acid and 5-(4-Methoxyphenyl)-3-methyl-5-oxopentanoic acid. These analogs are positional isomers or feature similar electronic and steric substitutions, providing a reasonable basis for estimation.
| Property | 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (Predicted) | 5-(3,5-Dimethylphenyl)-5-oxovaleric acid[1] | 5-(4-Methoxyphenyl)-3-methyl-5-oxopentanoic acid[2] |
| IUPAC Name | 5-(3,4-Dimethylphenyl)-3-methyl-5-oxopentanoic acid | 5-(3,5-Dimethylphenyl)-5-oxopentanoic acid | 5-(4-methoxyphenyl)-3-methyl-5-oxopentanoic acid |
| Synonyms | 3-Methyl-5-oxo-5-(3,4-xylyl)pentanoic acid | 5-(3,5-dimethylphenyl)-5-oxovaleric acid | 4-Methoxy-β-methyl-δ-oxobenzenepentanoic acid |
| CAS Number | Not Available | 845790-45-6 | 1713-02-6 |
| Molecular Formula | C₁₄H₁₈O₃ | C₁₃H₁₆O₃ | C₁₃H₁₆O₄ |
| Molecular Weight | 234.29 g/mol | 220.27 g/mol | 236.26 g/mol |
| Physical State | Predicted to be a solid at room temperature | Solid | Not specified (likely solid) |
| Melting Point | Estimated: 80-95 °C | 82-84 °C | Not Available |
Predicted Physicochemical Properties
The introduction of a methyl group at the 3-position of the valeric acid chain in our target molecule, compared to its 3,5-dimethylphenyl analog, may slightly alter the crystal lattice packing, potentially leading to a minor deviation in the melting point. The electronic effects of the dimethylphenyl group are anticipated to be similar between the 3,4- and 3,5-isomers.
Solubility:
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Aqueous Solubility: Expected to be low due to the presence of the aromatic ring and the overall hydrocarbon content. The carboxylic acid moiety will impart some water solubility, which will be pH-dependent. At pH values above its pKa, the solubility will increase due to the formation of the carboxylate salt.
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Organic Solvent Solubility: Predicted to be soluble in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.
Acidity (pKa): The pKa of the carboxylic acid is expected to be in the range of 4.5 to 5.0, typical for aliphatic carboxylic acids. The electronic influence of the keto and phenyl groups is minimal on the acidic proton due to their distance.
Proposed Synthesis and Characterization Workflow
Understanding the synthetic route is crucial as it informs potential impurities that could affect physical property measurements. A plausible synthesis of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is via a Friedel-Crafts acylation.
Caption: Proposed synthesis of the target molecule via Friedel-Crafts acylation.
Following synthesis, a rigorous purification and characterization process is necessary.
Caption: Standard workflow for the purification and characterization of the synthesized compound.
Experimental Protocols for Physical Property Determination
The following are detailed, self-validating protocols for determining the key .
Melting Point Determination (Capillary Method)
Principle: The melting point is a key indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.
Apparatus:
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Melting point apparatus (e.g., Stuart SMP10 or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
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Ensure the sample is completely dry and finely powdered using a mortar and pestle.
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Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Place the capillary tube in the heating block of the melting point apparatus.
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Set a rapid heating rate initially to approach the expected melting point (based on analogs, around 80°C).
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When the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
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Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
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Perform the measurement in triplicate to ensure reproducibility.
Trustworthiness: The protocol is self-validating through the sharpness of the melting range. Impurities will typically cause a depression and broadening of the melting range.
Solubility Determination (Thermodynamic Shake-Flask Method)
Principle: This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature.
Materials:
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The synthesized and purified compound
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Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
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Scintillation vials or glass flasks with screw caps
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Orbital shaker with temperature control
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Analytical balance
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Centrifuge
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HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
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Add an excess amount of the compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.
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Seal the vials and place them on the orbital shaker in a temperature-controlled environment (e.g., 25°C).
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Shake the vials for at least 24 hours to ensure equilibrium is reached. A preliminary time-course experiment can validate the time to equilibrium.
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After shaking, allow the vials to stand to let the excess solid settle.
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Centrifuge the samples to pellet any remaining suspended solid.
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Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of a suitable solvent for HPLC analysis.
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Prepare a standard curve of the compound with known concentrations.
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Analyze the diluted sample and the standards by HPLC.
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Calculate the concentration of the compound in the supernatant from the standard curve, accounting for the dilution factor. This concentration is the solubility.
Trustworthiness: The presence of undissolved solid at the end of the experiment validates that equilibrium was reached from a saturated solution. Reproducibility across replicates ensures the reliability of the measurement.
pKa Determination (Potentiometric Titration)
Principle: The pKa is determined by titrating a solution of the weak acid (the compound) with a strong base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.
Apparatus:
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pH meter with a calibrated electrode
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Burette
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Stir plate and stir bar
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Beaker
Reagents:
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A known mass of the compound
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A suitable solvent (e.g., water, or a water/co-solvent mixture like water/methanol if solubility is low)
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Standardized strong base solution (e.g., 0.1 M NaOH)
Procedure:
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Dissolve a precisely weighed amount of the compound in a known volume of the chosen solvent.
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Place the beaker on a stir plate and immerse the calibrated pH electrode.
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Record the initial pH of the solution.
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Add the strong base from the burette in small, precise increments (e.g., 0.1 mL).
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After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
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Continue the titration well past the equivalence point (the point of the steepest pH change).
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Plot a titration curve (pH vs. volume of titrant added).
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Determine the equivalence point from the inflection point of the curve (or by taking the first derivative of the plot).
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The half-equivalence point is half the volume of titrant required to reach the equivalence point. The pKa is the pH at this half-equivalence point.
Trustworthiness: The shape of the titration curve serves as a self-validation. A clear sigmoidal curve with a distinct buffer region and a sharp equivalence point indicates a successful titration of a monoprotic acid.
Spectroscopic Characterization
While not physical properties in the classical sense, spectroscopic data are essential for confirming the chemical identity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic signals for the aromatic protons (in the 7-8 ppm region), the aliphatic protons of the pentanoic acid chain, and the methyl groups. The integration of these signals will correspond to the number of protons in each environment.
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¹³C NMR: Will reveal the number of unique carbon environments, including the carbonyl carbons (ketone and carboxylic acid, typically >170 ppm), aromatic carbons, and aliphatic carbons.
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Infrared (IR) Spectroscopy:
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A broad O-H stretch from the carboxylic acid will be present around 3000 cm⁻¹.
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A sharp C=O stretch for the carboxylic acid will appear around 1710 cm⁻¹.
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A distinct C=O stretch for the ketone will be observed around 1685 cm⁻¹, characteristic of an aryl ketone.
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Mass Spectrometry (MS):
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Will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
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Fragmentation patterns can further corroborate the structure.
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Conclusion
References
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PubChem. 5-Oxopentanoic acid. [Link]
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PubChem. 5-(4-Methoxyphenyl)-3-methyl-5-oxopentanoic acid. [Link]
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Oakwood Chemical. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. [Link]
